molecular formula C14H14N6O3 B14145297 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide (non-preferred name)

2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide (non-preferred name)

Cat. No.: B14145297
M. Wt: 314.30 g/mol
InChI Key: VEMQZOWKJAAQAR-LHQXNBGVSA-N
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Description

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide is a complex organic compound characterized by its unique triazinyl and phenylprop-2-enylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide typically involves multiple steps:

    Formation of the Triazinyl Group: The triazinyl group can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Phenylprop-2-enylidene Group: This step involves the condensation of a suitable aldehyde with an amine to form the phenylprop-2-enylidene moiety.

    Coupling of the Two Moieties: The final step involves coupling the triazinyl and phenylprop-2-enylidene groups through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-enylidene group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazinyl group, potentially converting it into a more reduced form.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazinyl or phenylprop-2-enylidene moieties are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide
  • **2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide

Uniqueness

The uniqueness of 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H14N6O3

Molecular Weight

314.30 g/mol

IUPAC Name

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C14H14N6O3/c21-11(9-15-12-13(22)17-14(23)20-19-12)18-16-8-4-7-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,19)(H,18,21)(H2,17,20,22,23)/b7-4+,16-8+

InChI Key

VEMQZOWKJAAQAR-LHQXNBGVSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)CNC2=NNC(=O)NC2=O

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)CNC2=NNC(=O)NC2=O

solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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